Levemopamil

概要

説明

レベモパミルは、フェニルアルキルアミン系カルシウムチャネルブロッカーに属する新規化合物です。 血脳関門透過性が高く、セロトニン5-HT2受容体に強力な拮抗作用を示すことが知られています 。 この化合物は、特に脳虚血および外傷の治療において、さまざまな治療用途で有望であることが示されています .

準備方法

合成経路と反応条件

レベモパミルの合成は、通常、フェニルアルキルアミン誘導体と適切な試薬を制御された条件下で反応させることから始まります。 一般的な方法の1つには、溶解性と安定性を確保するために緩衝液を使用した製剤の使用が含まれます 。反応条件は、沈殿を防ぎ、化合物の有効性を確保するために、特定のpHを維持することがよくあります。

工業生産方法

レベモパミルの工業生産には、収率と純度を最大化する最適化された反応条件を使用した大規模合成が含まれます。 このプロセスには、精製と品質管理のために高速液体クロマトグラフィー(HPLC)などの高度な技術の使用が含まれます 。 生産では、静脈炎などの悪影響を防ぐために製剤を緩衝することが重要であることも強調されています .

化学反応の分析

反応の種類

レベモパミルは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸化剤を使用して、酸素の付加または水素の除去を伴います。

還元: 酸化の反対であるこの反応は、水素の付加または酸素の除去を伴います。

置換: この反応は、ある官能基を別の官能基に置き換えることを伴います。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤として過マンガン酸カリウム、還元剤として水素化ホウ素ナトリウムなどがあります。 条件は、多くの場合、所望の反応経路を確保するために、制御された温度とpHレベルを伴います .

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元は脱ヒドロキシル化化合物を生成する可能性があります。

科学研究への応用

レベモパミルは、幅広い科学研究への応用があります。

化学: カルシウムチャネルブロッカーとそのさまざまな受容体との相互作用を研究するためのモデル化合物として使用されます。

生物学: 細胞性カルシウムチャネルへの影響と神経保護における潜在的な役割について調査されています.

科学的研究の応用

Neurological Applications

Levemopamil's primary application lies in its potential to treat cerebral disorders. Research indicates that it may improve cerebral blood flow, which is crucial in conditions such as stroke and brain trauma.

Case Study: Intracerebral Hemorrhage

A study conducted on rats demonstrated that this compound does not exacerbate intracerebral hemorrhage when administered shortly after the onset of bleeding. The study involved:

- Infusion of this compound (6 mg/kg) 30 minutes post-collagenase infusion to induce hemorrhage.

- Magnetic resonance imaging (MRI) was used to assess hemorrhagic areas.

Results:

- Hemorrhagic areas measured were significantly smaller in the this compound group compared to controls, suggesting a protective effect against increased hemorrhage size .

- The findings support further clinical trials for this compound in treating conditions like stroke and brain edema, where intracerebral hemorrhage may be a concern .

Endocrinological Applications

This compound, through its structural similarity to verapamil, has been investigated for its effects on insulin secretion and beta-cell preservation in Type 1 diabetes.

Clinical Trial Insights

Recent studies have explored the use of verapamil (and by extension, this compound) in preserving pancreatic function:

- A clinical trial involving 88 children with newly diagnosed Type 1 diabetes showed that daily oral administration of verapamil improved insulin secretion by approximately 30% over one year compared to a placebo group .

- This suggests that this compound could play a role in enhancing beta-cell function and reducing reliance on external insulin sources .

Comparative Applications

This compound's applications can be compared with those of other calcium channel blockers like verapamil. Below is a table summarizing their therapeutic uses:

作用機序

レベモパミルは、電位依存性カルシウムチャネル、特にL型カルシウムチャネルを阻害することによって効果を発揮します 。この作用により、細胞へのカルシウムイオンの流入が阻止され、細胞の興奮性が低下し、虚血性損傷から保護されます。 この化合物はまた、セロトニン5-HT2受容体を拮抗し、神経保護作用に貢献しています .

類似の化合物との比較

レベモパミルは、しばしばベラパミル、ニフェジピン、ジルチアゼムなどの他のカルシウムチャネルブロッカーと比較されます。 これらの化合物はすべてカルシウムチャネルを阻害する能力を共有していますが、レベモパミルは血脳関門透過性が高く、セロトニン受容体に対する強力な作用を示す点でユニークです 。これは、神経疾患の治療に特に有効です。

類似の化合物

ベラパミル: 類似の心血管作用を持つ別のフェニルアルキルアミン系カルシウムチャネルブロッカーですが、血脳関門透過性は低いです.

ニフェジピン: 主に心血管疾患に使用されるジヒドロピリジン系カルシウムチャネルブロッカー。

ジルチアゼム: 心血管作用と神経保護作用の両方を持つベンゾチアゼピン系カルシウムチャネルブロッカー。

レベモパミルのユニークな特性は、研究と治療の両方の用途において貴重な化合物となっています。

類似化合物との比較

Levemopamil is often compared with other calcium channel blockers such as verapamil, nifedipine, and diltiazem. While all these compounds share the ability to block calcium channels, this compound is unique in its high blood-brain barrier penetrability and potent action on serotonin receptors . This makes it particularly effective in treating neurological conditions.

Similar Compounds

Verapamil: Another phenylalkylamine calcium channel blocker with similar cardiovascular effects but lower blood-brain barrier penetrability.

Nifedipine: A dihydropyridine calcium channel blocker primarily used for cardiovascular conditions.

Diltiazem: A benzothiazepine calcium channel blocker with both cardiovascular and neuroprotective effects.

This compound’s unique properties make it a valuable compound in both research and therapeutic applications.

生物活性

Levemopamil is a calcium channel blocker primarily used in the treatment of hypertension and angina pectoris. Its biological activity extends beyond cardiovascular effects, influencing various physiological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound exerts its effects by inhibiting L-type calcium channels, which are crucial for the contraction of cardiac and smooth muscle cells. By blocking these channels, this compound reduces intracellular calcium levels, leading to vasodilation and decreased myocardial oxygen demand. This mechanism is particularly beneficial in managing conditions associated with increased cardiac workload.

Pharmacokinetics

The pharmacokinetic profile of this compound includes parameters such as absorption, distribution, metabolism, and excretion (ADME).

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 30% |

| Peak Plasma Concentration (Cmax) | 1-2 hours after administration |

| Half-life (T1/2) | 5-8 hours |

| Metabolism | Hepatic via cytochrome P450 enzymes |

| Excretion | Primarily renal |

This compound is metabolized in the liver, with its metabolites being less active than the parent compound. The drug's elimination half-life allows for once-daily dosing in many clinical scenarios.

Cardiovascular Effects

This compound's primary application is in cardiovascular health. It effectively lowers blood pressure and alleviates angina symptoms by:

- Vasodilation : Reducing vascular resistance.

- Decreasing Heart Rate : Through negative chronotropic effects.

- Improving Coronary Blood Flow : Enhancing oxygen delivery to myocardial tissues.

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties. Research indicates that it can mitigate neuronal damage during ischemic events by stabilizing calcium influx and reducing excitotoxicity.

Case Study Example

A study conducted on patients with acute ischemic stroke demonstrated that administration of this compound resulted in improved neurological outcomes compared to control groups receiving standard care. The study highlighted significant reductions in infarct size and improvements in functional recovery metrics.

Antimicrobial Activity

Emerging research has explored this compound's potential antimicrobial effects. In vitro studies have shown that it exhibits activity against certain bacterial strains, suggesting a role as an adjunct therapy in infectious diseases.

Clinical Applications

This compound is utilized in various clinical settings:

- Hypertension Management : Effective as a monotherapy or in combination with other antihypertensives.

- Angina Pectoris : Reduces frequency and severity of anginal attacks.

- Potential Use in Neurological Disorders : Investigated for conditions such as stroke and neurodegenerative diseases due to its calcium-modulating effects.

Research Findings

Several studies have contributed to understanding this compound's biological activity:

- Cardiovascular Studies : Demonstrated consistent efficacy in lowering systolic and diastolic blood pressure.

- Neuroprotection : Highlighted its potential role in protecting against ischemic injury.

- Antimicrobial Studies : Suggested possible applications beyond cardiovascular health.

特性

CAS番号 |

101238-51-1 |

|---|---|

分子式 |

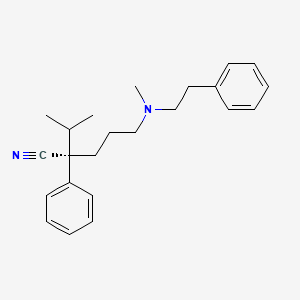

C23H30N2 |

分子量 |

334.5 g/mol |

IUPAC名 |

(2S)-5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile |

InChI |

InChI=1S/C23H30N2/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21/h4-9,11-14,20H,10,15-18H2,1-3H3/t23-/m0/s1 |

InChIキー |

DWAWDSVKAUWFHC-QHCPKHFHSA-N |

SMILES |

CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |

異性体SMILES |

CC(C)[C@](CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |

正規SMILES |

CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-isopropyl-5(methylphen-ethylamino)-2-phenylvaleronitrile hydrochloride emopamil emopamil, (+)-isomer emopamil, (+-)-isomer emopamil, (-)-isomer levemopamil |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。